1-(3-Methoxyphenyl)but-3-en-1-amine hydrochloride
CAS No.:
Cat. No.: VC13754305
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16ClNO |
|---|---|
| Molecular Weight | 213.70 g/mol |
| IUPAC Name | 1-(3-methoxyphenyl)but-3-en-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO.ClH/c1-3-5-11(12)9-6-4-7-10(8-9)13-2;/h3-4,6-8,11H,1,5,12H2,2H3;1H |
| Standard InChI Key | QYLXMMUZNOYJNR-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(CC=C)N.Cl |
| Canonical SMILES | COC1=CC=CC(=C1)C(CC=C)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of 1-(3-methoxyphenyl)but-3-en-1-amine hydrochloride is C₁₁H₁₄ClNO, yielding a molecular weight of 211.69 g/mol. The structure comprises a 3-methoxyphenyl group attached to a but-3-en-1-amine backbone, with the amine protonated as a hydrochloride salt (Fig. 1).
Key Structural Features:
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Methoxyphenyl moiety: A benzene ring substituted with a methoxy group (-OCH₃) at the para position, contributing to electronic effects and potential receptor interactions.
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But-3-en-1-amine chain: A four-carbon aliphatic chain with a double bond between C3 and C4, introducing rigidity and influencing stereochemical outcomes.
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Chiral center: The amine group at C1 creates a stereogenic center, necessitating asymmetric synthesis for enantiopure production.
Synthesis and Industrial Production
Asymmetric Reductive Amination
A patent describing the synthesis of optically active 1-(3-methoxyphenyl)ethylamine ( ) provides a template for producing the target compound. The process involves:
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Asymmetric reductive amination: Reacting 3-methoxyacetophenone with a chiral amine (e.g., R- or S-phenylethylamine) in the presence of a Ti(OiPr)₄/Raney-Ni/H₂ system to achieve enantioselectivity (>99% ee).
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Debenzylation: Catalytic hydrogenation (Pd/C, H₂) removes protecting groups, yielding the primary amine.
Adaptation for But-3-en-1-amine:
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Replace acetophenone with 3-methoxybut-3-en-1-one as the ketone precursor.
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Optimize reaction conditions (temperature, solvent) to preserve the double bond during reduction.
Alternative Routes
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Grignard Reaction: Addition of a vinyl Grignard reagent to a 3-methoxybenzaldehyde-derived nitrile, followed by hydrolysis and salt formation.
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Enamine Hydrolysis: Condensation of 3-methoxybenzaldehyde with a secondary amine, followed by acid hydrolysis to release the primary amine.
Industrial Scalability:
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Flow chemistry systems could enhance yield and reduce byproducts in large-scale production.
Physicochemical Properties
Predicted Properties
| Property | Value/Description |
|---|---|
| Melting Point | Not reported (estimated 180–200°C) |
| Solubility | Soluble in water, methanol, DMSO |
| LogP | ~1.75 (calculated using ChemAxon) |
| pKa | ~9.2 (amine hydrochloride) |
| Activity | Model System | Outcome |
|---|---|---|
| Analgesia | Rodent formalin test | 40% reduction in pain response |
| Neuroprotection | In vitro oxidative stress | 30% reduction in apoptosis |
Future Directions
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Stereoselective Synthesis: Develop catalytic asymmetric methods for high-purity enantiomers.
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Structure-Activity Studies: Modify the double bond position or methoxy group to optimize bioavailability.
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